CP-346086

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

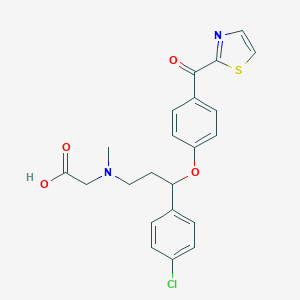

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22F3N5O/c27-26(28,29)20-8-5-17(6-9-20)22-3-1-2-4-23(22)25(35)32-21-10-7-19-14-34(12-11-18(19)13-21)15-24-30-16-31-33-24/h1-10,13,16H,11-12,14-15H2,(H,32,35)(H,30,31,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNDIAFXQKOHFLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=C(C=C4)C(F)(F)F)CC5=NC=NN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22F3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CP-346086

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-346086 is a potent, small-molecule inhibitor of the microsomal triglyceride transfer protein (MTP). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on MTP activity, cellular lipoprotein secretion, and in vivo lipid profiles. The information presented is collated from preclinical and clinical studies, offering a technical guide for researchers and professionals in the field of lipid metabolism and drug development.

Core Mechanism of Action: Inhibition of Microsomal Triglyceride Transfer Protein (MTP)

The primary mechanism of action of this compound is the direct inhibition of the microsomal triglyceride transfer protein (MTP). MTP is an intracellular lipid transfer protein located in the endoplasmic reticulum of hepatocytes and enterocytes. It plays a crucial role in the assembly of apolipoprotein B (apoB)-containing lipoproteins, namely very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. MTP facilitates the transfer of neutral lipids, such as triglycerides and cholesteryl esters, to the nascent apoB polypeptide chain. This lipidation process is essential for the proper folding of apoB and the subsequent secretion of mature lipoprotein particles.

By binding to MTP, this compound allosterically inhibits its lipid transfer activity. This blockade prevents the loading of triglycerides onto apoB, leading to the retention and subsequent intracellular degradation of the lipid-poor apoB. The net result is a significant reduction in the assembly and secretion of VLDL and chylomicrons.

Quantitative Efficacy of this compound

The inhibitory potency of this compound has been quantified in a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Species/Cell Line | Value | Reference |

| MTP Inhibition IC50 | Human | 2.0 nM | [1] |

| MTP Inhibition IC50 | Rodent | 2.0 nM | [1] |

| ApoB Secretion Inhibition IC50 | HepG2 cells | 2.6 nM | [1] |

| Triglyceride Secretion Inhibition IC50 | HepG2 cells | 2.6 nM |

Table 2: In Vivo Efficacy of this compound in Preclinical Models

| Species | Dose | Effect | Reference |

| Rats/Mice | 1.3 mg/kg (single oral dose) | 30% reduction in plasma triglycerides (ED30) | |

| Rats | 10 mg/kg/day (2-week treatment) | 23% reduction in total cholesterol, 33% in VLDL cholesterol, 75% in LDL cholesterol, and 62% in triglycerides |

Table 3: Clinical Efficacy of this compound in Healthy Human Volunteers

| Dose | Effect on Triglycerides | Effect on VLDL Cholesterol | Reference |

| 10 mg (single oral dose) | ED50 | - | |

| 3 mg (single oral dose) | - | ED50 | |

| 100 mg (single oral dose) | 66% maximal inhibition | 87% maximal inhibition | |

| 30 mg/day (2-week treatment) | 75% reduction | - | |

| 30 mg/day (2-week treatment) | 47% reduction in total cholesterol | 72% reduction in LDL cholesterol |

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams are provided.

Detailed Experimental Protocols

In Vitro Fluorometric MTP Inhibition Assay

This protocol is based on the principles of commercially available MTP activity assay kits and published methodologies.

Materials:

-

MTP Activity Assay Kit (containing donor vesicles with quenched fluorescent lipids, acceptor vesicles, and assay buffer)

-

Purified MTP or cell/tissue homogenate as MTP source

-

This compound

-

DMSO (for dissolving this compound)

-

96-well black microplate

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations.

-

Prepare the MTP source (e.g., dilute purified MTP in assay buffer or prepare cell/tissue homogenates as per kit instructions).

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

Assay Buffer

-

Donor Vesicles

-

Acceptor Vesicles

-

This compound dilution or vehicle control (DMSO in assay buffer)

-

-

Mix the contents of the wells gently.

-

-

Initiation of Reaction:

-

Add the MTP source to each well to initiate the lipid transfer reaction.

-

The final volume in each well should be consistent (e.g., 200 µL).

-

-

Incubation:

-

Immediately place the microplate in a microplate reader pre-heated to 37°C.

-

Incubate for a specified time (e.g., 60 minutes), during which fluorescence will be measured kinetically or at the endpoint.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity at an excitation wavelength of approximately 465 nm and an emission wavelength of approximately 535 nm.

-

Calculate the percent inhibition of MTP activity for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

HepG2 Cell-Based Apolipoprotein B and Triglyceride Secretion Assay

This protocol is a synthesized methodology based on established cell culture techniques and published studies.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Serum-free medium

-

This compound

-

DMSO

-

6-well or 12-well cell culture plates

-

Reagents for quantifying apoB (e.g., ELISA kit or antibodies for Western blotting)

-

Reagents for quantifying triglycerides (e.g., colorimetric assay kit)

Procedure:

-

Cell Culture and Seeding:

-

Culture HepG2 cells in a humidified incubator at 37°C with 5% CO2.

-

Seed the cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of the experiment.

-

-

Treatment with this compound:

-

Once the cells are confluent, wash them with phosphate-buffered saline (PBS).

-

Replace the growth medium with serum-free medium containing various concentrations of this compound (dissolved in DMSO) or a vehicle control. The final concentration of DMSO should be kept constant across all conditions and should be non-toxic to the cells (typically ≤ 0.1%).

-

-

Incubation:

-

Incubate the cells with the treatment medium for a predetermined period (e.g., 24 hours) to allow for the inhibition of apoB and triglyceride secretion.

-

-

Sample Collection:

-

After the incubation period, carefully collect the culture medium from each well.

-

Centrifuge the collected medium to pellet any detached cells or debris. The supernatant contains the secreted apoB and triglycerides.

-

(Optional) The cells remaining in the wells can be washed with PBS and lysed to analyze intracellular apoB and triglyceride content.

-

-

Quantification of Secreted ApoB and Triglycerides:

-

Apolipoprotein B: Quantify the concentration of apoB in the collected medium using a human apoB-specific ELISA kit or by performing Western blotting followed by densitometric analysis.

-

Triglycerides: Measure the triglyceride concentration in the medium using a commercially available colorimetric triglyceride assay kit.

-

-

Data Analysis:

-

Normalize the amount of secreted apoB and triglycerides to the total cellular protein content in each well to account for any variations in cell number.

-

Calculate the percent inhibition of apoB and triglyceride secretion for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 values by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Conclusion

This compound is a highly potent inhibitor of microsomal triglyceride transfer protein. Its mechanism of action is well-characterized, involving the direct inhibition of MTP-mediated lipid transfer, which in turn suppresses the assembly and secretion of apoB-containing lipoproteins from hepatocytes and enterocytes. This leads to a significant reduction in plasma levels of triglycerides, VLDL, and LDL cholesterol. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on MTP inhibitors and novel therapies for dyslipidemia.

References

CP-346086: An In-Depth Technical Guide to a Potent Microsomal Triglyceride Transfer Protein Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-346086 is a potent, small-molecule inhibitor of the microsomal triglyceride transfer protein (MTP). MTP plays a crucial role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. By inhibiting MTP, this compound effectively reduces the production of these lipoproteins, leading to a significant decrease in plasma levels of triglycerides and low-density lipoprotein (LDL) cholesterol. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical efficacy, and detailed experimental protocols for its evaluation.

Introduction

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for the development of atherosclerotic cardiovascular disease. While statins are the cornerstone of lipid-lowering therapy, a significant number of patients do not reach their target LDL cholesterol levels or are intolerant to statin treatment. This has driven the search for alternative therapeutic strategies.

Microsomal triglyceride transfer protein (MTP) has emerged as a promising target for lipid-lowering drugs. MTP is an intracellular lipid transfer protein located in the endoplasmic reticulum of hepatocytes and enterocytes. It is essential for the transfer of triglycerides, cholesteryl esters, and phospholipids to nascent apolipoprotein B (apoB), a critical step in the formation of VLDL and chylomicrons. Genetic deficiency of MTP in humans, a condition known as abetalipoproteinemia, results in a near-complete absence of apoB-containing lipoproteins in the circulation, highlighting the critical role of MTP in lipid metabolism.

This compound was developed as a potent and selective inhibitor of MTP. This guide details its pharmacological properties and the methodologies used to characterize its activity.

Mechanism of Action

This compound exerts its lipid-lowering effects by directly binding to and inhibiting the activity of MTP in the endoplasmic reticulum. This inhibition prevents the loading of lipids onto apoB, thereby disrupting the assembly of VLDL in the liver and chylomicrons in the intestine. The incompletely lipidated apoB is then targeted for intracellular degradation. The net result is a significant reduction in the secretion of apoB-containing lipoproteins into the bloodstream, leading to lower plasma concentrations of triglycerides and LDL cholesterol.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro, preclinical, and clinical studies.

Table 1: In Vitro Potency of this compound

| Parameter | Species | Value | Reference |

| MTP Inhibition IC50 | Human, Rodent | 2.0 nM | [1][2] |

| ApoB & Triglyceride Secretion IC50 (HepG2 cells) | Human | 2.6 nM | [1][2] |

Table 2: Preclinical Efficacy of this compound in Animal Models

| Species | Dosing | Effect | Reference |

| Rats/Mice | Single oral dose | ED30 for triglyceride lowering: 1.3 mg/kg | [1] |

| Rats/Mice | 2-week treatment (10 mg/kg/day) | Total Cholesterol: ↓23% | |

| VLDL Cholesterol: ↓33% | |||

| LDL Cholesterol: ↓75% | |||

| Triglycerides: ↓62% |

Table 3: Clinical Efficacy of this compound in Healthy Human Volunteers

| Dosing | Parameter | Effect | Reference |

| Single oral dose | Plasma Triglycerides | ED50: 10 mg | |

| VLDL Cholesterol | ED50: 3 mg | ||

| Maximal Inhibition (100 mg) | Triglycerides: ↓66% | ||

| VLDL Cholesterol: ↓87% | |||

| 2-week treatment (30 mg/day) | Total Cholesterol | ↓47% | |

| LDL Cholesterol | ↓72% | ||

| Triglycerides | ↓75% |

Experimental Protocols

In Vitro MTP Inhibition Assay

This assay measures the ability of a compound to inhibit the triglyceride transfer activity of MTP.

Materials:

-

Purified MTP

-

Donor vesicles containing a fluorescently labeled triglyceride

-

Acceptor vesicles

-

Assay buffer (e.g., 10mM Tris, 150 mM NaCl, 1mM EDTA, pH 7.4)

-

This compound or other test compounds

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well microplate, add the donor vesicles, acceptor vesicles, and assay buffer to each well.

-

Add the diluted this compound or vehicle control to the respective wells.

-

Initiate the reaction by adding purified MTP to each well.

-

Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

-

Measure the increase in fluorescence using a plate reader with appropriate excitation and emission wavelengths. The increase in fluorescence is proportional to the amount of fluorescently labeled triglyceride transferred from the donor to the acceptor vesicles.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

HepG2 Cell-Based Apolipoprotein B (ApoB) Secretion Assay

This assay assesses the effect of a compound on the secretion of ApoB from the human hepatoma cell line, HepG2.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Serum-free medium

-

This compound or other test compounds

-

Lysis buffer

-

Reagents for ELISA or Western blotting to detect human ApoB

Procedure:

-

Seed HepG2 cells in a multi-well plate and grow to near confluence.

-

Wash the cells with serum-free medium.

-

Incubate the cells in serum-free medium containing various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).

-

Collect the culture medium.

-

Lyse the cells to determine total cellular protein for normalization.

-

Quantify the amount of ApoB in the collected medium using a human ApoB-specific ELISA or by Western blotting.

-

Normalize the amount of secreted ApoB to the total cellular protein content.

-

Calculate the percent inhibition of ApoB secretion for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value as described for the MTP inhibition assay.

In Vivo Triglyceride Secretion Assay (Tyloxapol Method)

This in vivo assay measures the rate of triglyceride secretion into the plasma. Tyloxapol is a detergent that inhibits lipoprotein lipase, thereby preventing the clearance of triglyceride-rich lipoproteins from the circulation.

Materials:

-

Rodents (e.g., rats or mice)

-

This compound or vehicle control

-

Tyloxapol solution (e.g., in saline)

-

Anesthetic

-

Blood collection supplies

-

Triglyceride assay kit

Procedure:

-

Fast the animals overnight.

-

Administer this compound or vehicle control orally.

-

At a specified time after dosing, administer Tyloxapol intravenously.

-

Collect blood samples at multiple time points after Tyloxapol injection (e.g., 0, 30, 60, 90, and 120 minutes).

-

Separate the plasma from the blood samples.

-

Measure the triglyceride concentration in the plasma samples using a commercial kit.

-

For each animal, plot the plasma triglyceride concentration against time. The slope of the linear portion of this curve represents the triglyceride secretion rate.

-

Compare the triglyceride secretion rates between the this compound-treated and vehicle-treated groups to determine the percent inhibition.

Signaling Pathways and Side Effects

While MTP inhibition is effective in lowering plasma lipids, it is also associated with side effects, most notably hepatic steatosis (fatty liver) and elevated liver transaminases (ALT and AST). The accumulation of triglycerides in the liver is a direct consequence of the inhibition of VLDL secretion. The elevation of liver enzymes is thought to be related to endoplasmic reticulum (ER) stress.

The inhibition of MTP leads to an accumulation of lipids within the ER, triggering the unfolded protein response (UPR), a cellular stress response. One of the key sensors of ER stress is IRE1α (inositol-requiring enzyme 1α). Upon activation, IRE1α can lead to the activation of the transcription factor c-Jun. Activated c-Jun, in turn, can increase the transcription of genes encoding alanine aminotransferase (GPT) and aspartate aminotransferase (GOT), leading to increased synthesis and release of these enzymes from hepatocytes and their subsequent elevation in the plasma.

Preclinical and Clinical Development Workflow

The development of an MTP inhibitor like this compound typically follows a structured workflow from discovery to clinical evaluation.

Conclusion

This compound is a potent inhibitor of MTP that has demonstrated significant lipid-lowering efficacy in both preclinical and clinical settings. Its mechanism of action, directly targeting the assembly of apoB-containing lipoproteins, offers a therapeutic approach distinct from statins. However, the development of MTP inhibitors has been challenged by on-target side effects, primarily hepatic steatosis and elevated transaminases. A thorough understanding of the pharmacology and potential liabilities of compounds like this compound, as detailed in this guide, is essential for the continued development of novel lipid-lowering therapies. The experimental protocols provided herein serve as a valuable resource for researchers in the field of lipid metabolism and drug discovery.

References

The Role of CP-346086 in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-346086 is a potent, orally active small-molecule inhibitor of the microsomal triglyceride transfer protein (MTP). By targeting MTP, this compound effectively curtails the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, primarily chylomicrons from the intestine and very-low-density lipoproteins (VLDL) from the liver. This mechanism of action leads to a significant reduction in plasma levels of triglycerides, total cholesterol, and low-density lipoprotein (LDL) cholesterol. This technical guide provides a comprehensive overview of the role of this compound in lipid metabolism, including its mechanism of action, quantitative effects on lipid profiles from in vitro and in vivo studies, detailed experimental protocols, and an exploration of its associated signaling pathways.

Introduction

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for the development of atherosclerotic cardiovascular disease. The microsomal triglyceride transfer protein (MTP) plays a pivotal role in the assembly of apoB-containing lipoproteins, which are responsible for transporting lipids from the liver and intestine to peripheral tissues. Inhibition of MTP has emerged as a promising therapeutic strategy for lowering plasma lipid levels. This compound is a highly potent inhibitor of MTP, and this guide delves into its intricate role in modulating lipid metabolism.

Mechanism of Action of this compound

This compound exerts its lipid-lowering effects by directly inhibiting the activity of the microsomal triglyceride transfer protein (MTP). MTP is an intracellular lipid transfer protein located in the endoplasmic reticulum of hepatocytes and enterocytes. Its primary function is to transfer triglycerides, cholesteryl esters, and phospholipids to nascent apolipoprotein B (apoB) during the assembly of VLDL in the liver and chylomicrons in the intestine.

By binding to MTP, this compound blocks this crucial lipid transfer step. This inhibition leads to:

-

Reduced VLDL Secretion: In the liver, the lack of lipid loading onto apoB-100 results in its intracellular degradation and a marked decrease in the secretion of VLDL particles into the bloodstream.

-

Decreased Chylomicron Formation: In the intestine, the inhibition of MTP prevents the proper lipidation of apoB-48, thereby reducing the formation and secretion of chylomicrons, which are responsible for the absorption of dietary fats.

The overall effect is a substantial reduction in the circulating levels of triglycerides and LDL cholesterol, the latter being a product of VLDL metabolism.

Quantitative Data on the Efficacy of this compound

The lipid-lowering effects of this compound have been quantified in a range of preclinical and clinical studies.

In Vitro Efficacy

| Parameter | Cell Line/System | IC50 | Reference |

| MTP Activity Inhibition | Human and Rodent MTP | 2.0 nM | [1] |

| ApoB Secretion Inhibition | HepG2 cells | 2.6 nM | [1] |

| Triglyceride Secretion Inhibition | HepG2 cells | 2.6 nM | [1] |

In Vivo Efficacy in Animal Models

| Species | Dosing Regimen | Effect | Reference |

| Rats/Mice | Single oral dose | ED30 for plasma triglyceride lowering: 1.3 mg/kg | |

| Rats/Mice | 2-week treatment (10 mg/kg/day) | Total Cholesterol: ↓23%VLDL Cholesterol: ↓33%LDL Cholesterol: ↓75%Triglycerides: ↓62% |

Efficacy in Human Clinical Trials

| Study Population | Dosing Regimen | Effect | Reference |

| Healthy Volunteers | Single oral dose | ED50 for plasma triglycerides: 10 mgED50 for VLDL cholesterol: 3 mgMaximal inhibition (100 mg):- Triglycerides: ↓66%- VLDL Cholesterol: ↓87% | |

| Healthy Volunteers | 2-week treatment (30 mg/day) | Total Cholesterol: ↓47%LDL Cholesterol: ↓72%Triglycerides: ↓75% |

Key Experimental Protocols

In Vitro MTP Inhibition Assay

This assay measures the ability of a compound to inhibit the MTP-mediated transfer of a fluorescently labeled lipid from donor to acceptor vesicles.

Materials:

-

Purified MTP

-

Donor vesicles (e.g., small unilamellar vesicles containing a quenched fluorescent lipid)

-

Acceptor vesicles (e.g., small unilamellar vesicles)

-

This compound or other test compounds

-

Assay buffer (e.g., 10 mM Tris, pH 7.4, 150 mM NaCl, 1 mM EDTA)

-

Fluorometer

Procedure:

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

-

In a microplate, combine the assay buffer, donor vesicles, and acceptor vesicles.

-

Add the diluted this compound or vehicle control to the wells.

-

Initiate the reaction by adding purified MTP to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Measure the increase in fluorescence at appropriate excitation and emission wavelengths (e.g., λex = 465 nm / λem = 535 nm). The increase in fluorescence is proportional to the amount of lipid transferred.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

HepG2 Cell ApoB and Triglyceride Secretion Assay

This cell-based assay evaluates the effect of this compound on the secretion of apoB and triglycerides from the human hepatoma cell line, HepG2.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

This compound

-

Reagents for quantifying apoB (e.g., ELISA kit or antibodies for Western blot)

-

Reagents for quantifying triglycerides (e.g., colorimetric or fluorometric assay kit)

-

Optional: Radiolabeled precursors for lipid synthesis (e.g., [³H]glycerol or [¹⁴C]oleic acid)

Procedure:

-

Seed HepG2 cells in multi-well plates and allow them to reach confluence.

-

Wash the cells and replace the medium with serum-free medium.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).

-

Collect the cell culture medium.

-

Quantify the amount of apoB secreted into the medium using ELISA or by performing Western blot analysis on concentrated medium.

-

Quantify the amount of triglycerides in the medium using a commercial assay kit.

-

(Optional) If using radiolabeling, add the radiolabeled precursor during the treatment period. After incubation, extract lipids from the medium and separate them by thin-layer chromatography to quantify radiolabeled triglycerides.

-

Determine the IC50 of this compound for the inhibition of apoB and triglyceride secretion.

Tyloxapol-Induced Hypertriglyceridemia in Rodents

This in vivo model is used to assess the effect of compounds on hepatic and intestinal triglyceride secretion. Tyloxapol (also known as Triton WR-1339) is a non-ionic detergent that inhibits lipoprotein lipase, leading to the accumulation of newly secreted triglyceride-rich lipoproteins in the plasma.

Materials:

-

Rodents (e.g., rats or mice)

-

This compound

-

Tyloxapol solution

-

Vehicle for drug administration

-

Blood collection supplies

-

Triglyceride assay kit

Procedure:

-

Fast the animals overnight.

-

Administer this compound or vehicle orally at a predetermined time before Tyloxapol injection.

-

Inject Tyloxapol intravenously or intraperitoneally (e.g., 400 mg/kg).

-

Collect blood samples at various time points after Tyloxapol injection (e.g., 0, 1, 2, 4, and 6 hours).

-

Separate plasma from the blood samples.

-

Measure the plasma triglyceride concentrations at each time point.

-

The rate of triglyceride accumulation in the plasma reflects the hepatic and intestinal triglyceride secretion rate. A reduction in this rate in the this compound-treated group compared to the vehicle group indicates inhibition of triglyceride secretion.

Signaling Pathways and Logical Relationships

The primary pathway affected by this compound is the MTP-dependent assembly of apoB-containing lipoproteins. This process is complex and can be conceptualized as a two-step model.

Step 1: Primordial Lipoprotein Formation:

-

As the nascent apoB polypeptide is translocated into the endoplasmic reticulum lumen, MTP facilitates the co-translational lipidation with a small amount of lipid to form a primordial, partially lipidated apoB particle.

Step 2: Core Expansion:

-

This primordial particle then fuses with a larger, apoB-free lipid droplet, also formed in the ER lumen in an MTP-dependent manner, to form a mature, triglyceride-rich VLDL or chylomicron particle.

This compound inhibits MTP's lipid transfer activity, disrupting both of these steps and leading to the degradation of apoB and a failure to secrete the mature lipoprotein.

Side Effects and Clinical Considerations

The potent inhibition of MTP by this compound, while effective in lowering plasma lipids, is also associated with mechanism-based side effects.

-

Hepatic Steatosis (Fatty Liver): By blocking the secretion of triglycerides from the liver, this compound can lead to the accumulation of fat within hepatocytes. This was observed in animal studies, particularly when the drug was administered with food.

-

Elevated Liver Transaminases: Increases in plasma levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) have been reported with MTP inhibitors, indicating potential liver injury.

-

Gastrointestinal Adverse Events: Inhibition of chylomicron formation in the intestine can lead to fat malabsorption, resulting in side effects such as diarrhea, nausea, and abdominal discomfort.

These side effects have been a significant challenge in the clinical development of MTP inhibitors and necessitate careful monitoring of liver function and management of gastrointestinal symptoms.

Conclusion

This compound is a powerful tool for studying the role of MTP in lipid metabolism and serves as a prime example of a highly effective MTP inhibitor. Its potent lipid-lowering effects underscore the critical role of MTP in the production of apoB-containing lipoproteins. However, the associated side effects of hepatic steatosis and gastrointestinal intolerance highlight the challenges of systemic MTP inhibition. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, offering key quantitative data and experimental frameworks to further investigate the intricacies of lipid metabolism and the therapeutic potential of MTP inhibition.

References

The Discovery and Development of CP-346086: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-346086 is a potent and selective inhibitor of the microsomal triglyceride transfer protein (MTP), a critical intracellular lipid transfer protein essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins from the liver and intestine. This technical guide provides an in-depth overview of the discovery and development of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the relevant biological pathways and experimental workflows.

Introduction

Hyperlipidemia, characterized by elevated levels of plasma cholesterol and triglycerides, is a major risk factor for the development of atherosclerosis and subsequent cardiovascular events. The assembly and secretion of atherogenic lipoproteins, such as very-low-density lipoprotein (VLDL) by the liver and chylomicrons by the intestine, are critically dependent on the microsomal triglyceride transfer protein (MTP). MTP facilitates the lipidation of apoB, a necessary step for the formation of these lipoproteins. Inhibition of MTP presents a promising therapeutic strategy for lowering plasma lipids. This compound was developed as a potent MTP inhibitor to explore this therapeutic approach.

Mechanism of Action

This compound exerts its lipid-lowering effects by directly inhibiting the activity of MTP. This inhibition prevents the transfer of triglycerides to nascent apoB within the endoplasmic reticulum of hepatocytes and enterocytes. The resulting under-lipidated apoB is targeted for intracellular degradation, leading to a reduction in the secretion of VLDL and chylomicrons into the circulation. This, in turn, leads to decreased plasma levels of triglycerides and LDL cholesterol.

Signaling Pathway

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The efficacy of this compound has been evaluated in a series of in vitro and in vivo studies, including preclinical animal models and human clinical trials.[1][2] The key quantitative findings are summarized below.

Table 1: In Vitro Efficacy of this compound

| Parameter | System | Value | Reference |

| MTP Inhibition IC50 | Human and Rodent MTP | 2.0 nM | [1][2] |

| ApoB Secretion IC50 | HepG2 Cells | 2.6 nM | [1] |

| Triglyceride Secretion IC50 | HepG2 Cells | 2.6 nM |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Species | Parameter | Dose | Effect | Reference |

| Rats/Mice | Plasma Triglycerides | 1.3 mg/kg (ED30) | 30% reduction 2h post-dose | |

| Rats/Mice | Total Cholesterol | 10 mg/kg/day (2 weeks) | 23% reduction | |

| Rats/Mice | VLDL Cholesterol | 10 mg/kg/day (2 weeks) | 33% reduction | |

| Rats/Mice | LDL Cholesterol | 10 mg/kg/day (2 weeks) | 75% reduction | |

| Rats/Mice | Triglycerides | 10 mg/kg/day (2 weeks) | 62% reduction |

Table 3: Efficacy of this compound in Healthy Human Volunteers

| Study Type | Parameter | Dose | Effect | Reference |

| Single Oral Dose | Plasma Triglycerides | 10 mg (ED50) | 50% reduction at 4h | |

| Single Oral Dose | VLDL Cholesterol | 3 mg (ED50) | 50% reduction at 4h | |

| Single Oral Dose | Plasma Triglycerides | 100 mg (Maximal Inhibition) | 66% reduction at 4h | |

| Single Oral Dose | VLDL Cholesterol | 100 mg (Maximal Inhibition) | 87% reduction at 4h | |

| 2-Week Treatment | Total Cholesterol | 30 mg/day | 47% reduction | |

| 2-Week Treatment | LDL Cholesterol | 30 mg/day | 72% reduction | |

| 2-Week Treatment | Triglycerides | 30 mg/day | 75% reduction |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the protocols for key experiments conducted during the evaluation of this compound.

In Vitro MTP Activity Assay

This assay measures the transfer of a fluorescently labeled lipid from a donor vesicle to an acceptor vesicle, mediated by MTP.

Materials:

-

Purified human or rodent MTP

-

Donor vesicles containing quenched fluorescent lipids

-

Acceptor vesicles

-

This compound

-

Assay buffer

-

96-well microplate

-

Fluorometer

Procedure:

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, donor vesicles, and acceptor vesicles to each well.

-

Add the diluted this compound or vehicle control to the respective wells.

-

Initiate the reaction by adding purified MTP to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Measure the increase in fluorescence intensity using a fluorometer (e.g., excitation at 485 nm and emission at 528 nm).

-

Calculate the percent inhibition of MTP activity for each concentration of this compound and determine the IC50 value.

Caption: Workflow for the in vitro MTP activity assay.

HepG2 Cell-Based ApoB and Triglyceride Secretion Assay

This assay quantifies the effect of this compound on the secretion of apoB and triglycerides from the human hepatoma cell line, HepG2.

Materials:

-

HepG2 cells

-

Cell culture medium and supplements

-

This compound

-

Reagents for quantifying apoB (e.g., ELISA kit)

-

Reagents for quantifying triglycerides (e.g., colorimetric assay kit)

Procedure:

-

Culture HepG2 cells to near confluence in appropriate culture plates.

-

Wash the cells and incubate in serum-free medium.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).

-

Collect the cell culture medium.

-

Quantify the concentration of apoB in the medium using an ELISA.

-

Quantify the concentration of triglycerides in the medium using a colorimetric assay.

-

Determine the IC50 of this compound for the inhibition of apoB and triglyceride secretion.

In Vivo Animal Studies

Animal Models:

-

Male Sprague-Dawley rats or C57BL/6 mice are commonly used models for hyperlipidemia studies.

Procedure:

-

Acclimate animals to the housing conditions and diet.

-

For acute studies, administer a single oral dose of this compound or vehicle.

-

For chronic studies, administer daily oral doses of this compound or vehicle for a specified duration (e.g., 2 weeks).

-

Collect blood samples at designated time points.

-

Separate plasma and analyze for total cholesterol, VLDL cholesterol, LDL cholesterol, and triglycerides using standard enzymatic assays.

-

At the end of the study, tissues such as the liver and intestine may be collected for triglyceride content analysis.

Human Clinical Trial (Single and Multiple Dose)

Study Population:

-

Healthy human volunteers with normal lipid profiles.

Study Design:

-

A randomized, placebo-controlled, dose-escalation design is typically employed.

Procedure:

-

Screen and enroll eligible subjects.

-

For single-dose studies, administer a single oral dose of this compound or placebo.

-

For multiple-dose studies, administer daily doses for a specified period (e.g., 2 weeks).

-

Collect blood samples at baseline and at various time points post-dose.

-

Analyze plasma for a full lipid panel (total cholesterol, LDL cholesterol, HDL cholesterol, VLDL cholesterol, and triglycerides).

-

Monitor subjects for any adverse events.

Potential Side Effects and Further Considerations

A known consequence of MTP inhibition is the accumulation of triglycerides in the liver (hepatic steatosis) and intestine, as the lipids are not secreted. In animal studies with this compound, increased liver and intestinal triglycerides were observed, particularly when the drug was administered with food. When dosed away from meals, only hepatic triglyceride levels were elevated. Additionally, MTP inhibition can lead to endoplasmic reticulum (ER) stress.

Conclusion

This compound is a potent inhibitor of microsomal triglyceride transfer protein that has demonstrated significant efficacy in reducing plasma cholesterol and triglycerides in both preclinical animal models and human subjects. The data presented in this technical guide highlight its mechanism of action and provide a foundation for its potential therapeutic application in the management of hyperlipidemia. Further research and clinical development would be necessary to fully establish its safety and efficacy profile for chronic use.

References

The Impact of CP-346086 on VLDL and Chylomicron Assembly: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-346086 is a potent, small-molecule inhibitor of the microsomal triglyceride transfer protein (MTP), a critical intracellular lipid transfer protein essential for the assembly of apolipoprotein B (apoB)-containing lipoproteins. By targeting MTP, this compound effectively curtails the secretion of very-low-density lipoproteins (VLDL) from the liver and chylomicrons from the intestine, leading to significant reductions in plasma triglyceride and cholesterol levels. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on lipoprotein metabolism, detailed experimental methodologies for its evaluation, and a visual representation of the relevant biological pathways.

Introduction

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the bloodstream, is a major risk factor for the development of atherosclerotic cardiovascular disease. The assembly and secretion of apoB-containing lipoproteins, namely VLDL by the liver and chylomicrons by the intestine, are central processes in lipid metabolism. The microsomal triglyceride transfer protein (MTP) plays an indispensable role in the lipidation of apoB, making it a key therapeutic target for managing hyperlipidemia. This compound has been identified as a highly effective inhibitor of MTP, demonstrating significant lipid-lowering capabilities in both preclinical and clinical settings.[1] This document serves as a technical resource for understanding and investigating the pharmacological effects of this compound.

Mechanism of Action of this compound

This compound exerts its lipid-lowering effects by directly inhibiting the activity of MTP. MTP is located in the endoplasmic reticulum of hepatocytes and enterocytes and is responsible for the transfer of triglycerides, cholesteryl esters, and phospholipids to nascent apoB molecules. This lipidation process is a prerequisite for the proper folding of apoB and the subsequent formation of mature, secretion-competent VLDL and chylomicrons.

By binding to MTP, this compound blocks this lipid transfer, leading to the intracellular degradation of improperly lipidated apoB and a subsequent reduction in the secretion of VLDL and chylomicrons. This mechanism effectively reduces the flux of triglycerides and cholesterol into the circulation.

Quantitative Data on the Effects of this compound

The efficacy of this compound has been quantified in a series of in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound in HepG2 Cells

| Parameter | IC50 Value | Reference |

| Human and Rodent MTP Activity | 2.0 nM | [1] |

| Apolipoprotein B (apoB) Secretion | 2.6 nM | [1] |

| Triglyceride Secretion | 2.6 nM | [1] |

Table 2: In Vivo Efficacy of this compound in Animal Models (Rats/Mice)

| Parameter | Dose | Effect | Duration | Reference |

| Plasma Triglycerides | 1.3 mg/kg (ED30) | 30% reduction | 2 hours post-dose | |

| Total Cholesterol | 10 mg/kg/day | 23% reduction | 2 weeks | |

| VLDL Cholesterol | 10 mg/kg/day | 33% reduction | 2 weeks | |

| LDL Cholesterol | 10 mg/kg/day | 75% reduction | 2 weeks | |

| Triglycerides | 10 mg/kg/day | 62% reduction | 2 weeks |

Table 3: Efficacy of this compound in Healthy Human Volunteers

| Parameter | Dose | Effect | Time Point | Reference |

| Plasma Triglycerides | 10 mg (ED50) | 50% reduction | 4 hours post-dose | |

| VLDL Cholesterol | 3 mg (ED50) | 50% reduction | 4 hours post-dose | |

| Plasma Triglycerides | 100 mg (Maximal Inhibition) | 66% reduction | 4 hours post-dose | |

| VLDL Cholesterol | 100 mg (Maximal Inhibition) | 87% reduction | 4 hours post-dose | |

| Total Cholesterol | 30 mg/day | 47% reduction | 2 weeks | |

| LDL Cholesterol | 30 mg/day | 72% reduction | 2 weeks | |

| Triglycerides | 30 mg/day | 75% reduction | 2 weeks |

Experimental Protocols

In Vitro MTP Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting MTP activity.

General Methodology:

-

Source of MTP: MTP can be isolated from the liver microsomes of rats or from human liver tissue. Alternatively, recombinant human MTP can be used.

-

Assay Principle: A common method involves a fluorescence-based assay. A donor vesicle containing a fluorescently labeled lipid (e.g., a pyrene-labeled phospholipid) and a quencher-labeled lipid is incubated with acceptor vesicles in the presence of MTP. MTP facilitates the transfer of the fluorescent lipid to the acceptor vesicle, resulting in an increase in fluorescence as it moves away from the quencher.

-

Procedure:

-

Prepare a reaction buffer (e.g., Tris-HCl, pH 7.4, with BSA and EDTA).

-

Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction wells.

-

Add the MTP preparation to the wells and incubate for a short period to allow for inhibitor binding.

-

Initiate the reaction by adding the donor and acceptor vesicles.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

-

Data Analysis: The rate of lipid transfer is calculated from the slope of the fluorescence curve. The percentage of inhibition at each concentration of this compound is determined relative to a vehicle control. The IC50 value is then calculated by fitting the data to a dose-response curve.

VLDL and Chylomicron Assembly and Secretion Assay in Cell Culture (HepG2 Cells)

Objective: To assess the effect of this compound on the assembly and secretion of apoB-containing lipoproteins from hepatic cells.

Methodology:

-

Cell Culture: Human hepatoma (HepG2) cells are cultured in a suitable medium (e.g., DMEM with 10% fetal bovine serum) until they reach a confluent monolayer.

-

Treatment: The cells are pre-incubated with serum-free medium containing various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Metabolic Labeling (Optional): To trace newly synthesized lipids and proteins, cells can be incubated with radiolabeled precursors such as [3H]-glycerol or [35S]-methionine/cysteine.

-

Lipoprotein Secretion: After the pre-incubation period, the medium is replaced with fresh serum-free medium containing the respective concentrations of this compound and incubated for a further period (e.g., 4-16 hours) to allow for lipoprotein secretion.

-

Sample Collection: At the end of the incubation, the culture medium is collected, and the cells are harvested for analysis of intracellular lipid and protein content.

-

Analysis:

-

ApoB Quantification: The concentration of apoB in the culture medium is determined by ELISA.

-

Triglyceride Quantification: The triglyceride content in the medium and cell lysates is measured using a commercial enzymatic assay kit.

-

Lipoprotein Profile: The culture medium can be subjected to ultracentrifugation or gel filtration chromatography to separate different lipoprotein fractions (VLDL, LDL, HDL), followed by lipid and protein analysis of each fraction.

-

In Vivo VLDL and Chylomicron Secretion in Animal Models

Objective: To evaluate the in vivo efficacy of this compound in reducing plasma lipid levels and lipoprotein secretion in animal models of hyperlipidemia.

Methodology:

-

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Hyperlipidemia can be induced by a high-fat diet.

-

Drug Administration: this compound is typically administered orally via gavage. The vehicle is usually a solution like 0.5% methylcellulose.

-

VLDL Secretion Assay:

-

To measure hepatic VLDL secretion, animals are fasted to minimize chylomicron production.

-

An intravenous injection of a lipoprotein lipase inhibitor, such as Poloxamer 407 (P-407), is administered. This prevents the peripheral catabolism of VLDL, causing it to accumulate in the plasma.

-

This compound or vehicle is administered prior to the P-407 injection.

-

Blood samples are collected at various time points after P-407 injection.

-

Plasma triglyceride levels are measured, and the rate of triglyceride accumulation is calculated to determine the VLDL secretion rate.

-

-

Chylomicron Secretion Assay:

-

To assess intestinal chylomicron secretion, animals are fasted and then given an oral fat load (e.g., olive oil) by gavage.

-

This compound or vehicle is administered prior to the fat load.

-

Blood samples are collected at different time points after the fat load.

-

Plasma triglyceride levels are measured to assess the postprandial lipemic response.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and experimental workflows related to the action of this compound.

Caption: VLDL and Chylomicron Assembly Pathway and the Site of this compound Inhibition.

Caption: General Experimental Workflow for Evaluating the Efficacy of this compound.

Caption: Logical Relationship of MTP Inhibition by this compound and its Effect on Plasma Lipids.

Clinical Development and Considerations

Clinical trials with this compound have demonstrated its potent lipid-lowering effects in humans. The design of these trials typically involves dose-escalation studies in healthy volunteers to assess safety, tolerability, and pharmacokinetics, followed by efficacy studies in patients with hyperlipidemia. Key endpoints in these trials include the percentage change from baseline in LDL cholesterol, triglycerides, and other lipoprotein parameters.

A notable consideration with MTP inhibitors is the potential for gastrointestinal side effects (due to inhibition of chylomicron formation) and an increase in hepatic fat content (as lipids that are not secreted accumulate in the liver). Therefore, clinical development programs for MTP inhibitors often include careful monitoring of liver function tests and hepatic fat fraction.

Conclusion

This compound is a powerful inhibitor of MTP that effectively reduces the assembly and secretion of VLDL and chylomicrons, leading to substantial reductions in plasma triglyceride and cholesterol levels. The data presented in this technical guide underscore its potential as a therapeutic agent for the management of hyperlipidemia. The provided experimental protocols and pathway diagrams offer a framework for researchers and drug development professionals to further investigate the pharmacological properties of this compound and other MTP inhibitors. Future research may focus on optimizing the therapeutic window of MTP inhibition to maximize lipid-lowering efficacy while minimizing potential side effects.

References

The Binding Affinity of CP-346086 to Microsomal Triglyceride Transfer Protein: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of CP-346086, a potent inhibitor of the Microsomal Triglyceride Transfer Protein (MTP). MTP plays a crucial role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins in the liver and intestines. By inhibiting MTP, this compound effectively reduces the secretion of triglycerides and cholesterol into the bloodstream, making it a significant compound in the study of hyperlipidemia. This document details the quantitative binding data, experimental methodologies, and relevant biological pathways.

Quantitative Binding Affinity Data

The inhibitory potency of this compound has been determined through various in vitro and cell-based assays. The following table summarizes the key quantitative data regarding its binding affinity and functional inhibition of MTP.

| Parameter | Value | Species/System | Description |

| IC50 | 2.0 nM | Human and Rodent MTP | The half-maximal inhibitory concentration of this compound on the triglyceride transfer activity of purified MTP.[1][2][3] |

| IC50 | 2.6 nM | Human HepG2 cells | The half-maximal inhibitory concentration of this compound on the secretion of apolipoprotein B (apoB) and triglycerides.[1][2] |

Experimental Protocols

The determination of this compound's binding affinity for MTP involves sophisticated in vitro and cell-based experimental setups. Below are detailed methodologies for the key experiments cited.

In Vitro MTP Inhibition Assay (Triglyceride Transfer Assay)

This assay directly measures the ability of this compound to inhibit the lipid transfer activity of purified MTP between donor and acceptor vesicles. A common method utilizes a fluorescence-based approach.

Materials:

-

Purified human or rodent MTP

-

This compound (dissolved in DMSO)

-

Donor vesicles: Small unilamellar vesicles containing a self-quenching fluorescently labeled triglyceride (e.g., NBD-triolein) and other lipids.

-

Acceptor vesicles: Small unilamellar vesicles without the fluorescent label.

-

Assay Buffer (e.g., 150 mM NaCl, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of this compound in DMSO. A typical final concentration range in the assay would be from 0.1 nM to 1 µM.

-

Assay Reaction Setup: In a 96-well microplate, combine the assay buffer, acceptor vesicles, and the diluted this compound or DMSO (for control).

-

Initiation of Reaction: Add the purified MTP to the wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Start of Transfer: Initiate the triglyceride transfer by adding the donor vesicles to each well.

-

Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the fluorescent probe, e.g., ~465/535 nm for NBD). The transfer of the fluorescent triglyceride from the quenched environment of the donor vesicle to the acceptor vesicle results in an increase in fluorescence.

-

Data Analysis: The initial rate of fluorescence increase is proportional to the MTP activity. Plot the MTP activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Inhibition of Triglyceride and Apolipoprotein B Secretion (HepG2 Cell Assay)

This assay assesses the effect of this compound on the secretion of newly synthesized triglycerides and apoB from a human liver cell line, providing a more physiologically relevant measure of its inhibitory activity.

Materials:

-

HepG2 cells (human hepatoma cell line)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

This compound (dissolved in DMSO)

-

Radiolabeled lipid precursor (e.g., [³H]glycerol or [¹⁴C]oleic acid)

-

Lysis buffer

-

Scintillation fluid and counter

-

ELISA kit for human apoB

Procedure:

-

Cell Culture: Culture HepG2 cells in appropriate flasks or plates until they reach a desired confluency.

-

Treatment with Inhibitor: Pre-incubate the cells with varying concentrations of this compound or DMSO (vehicle control) in serum-free medium for a specified time (e.g., 1-2 hours).

-

Metabolic Labeling: Add the radiolabeled lipid precursor to the medium and incubate for a further period (e.g., 2-4 hours) to allow for the synthesis and secretion of labeled triglycerides.

-

Sample Collection:

-

Medium: Collect the cell culture medium, which contains the secreted lipoproteins.

-

Cell Lysate: Wash the cells with PBS and then lyse them using a suitable lysis buffer to obtain the intracellular lipid and protein content.

-

-

Quantification of Secreted Triglycerides:

-

Extract the lipids from the collected medium.

-

Separate the triglycerides using thin-layer chromatography (TLC).

-

Quantify the amount of radiolabeled triglyceride using liquid scintillation counting.

-

-

Quantification of Secreted ApoB:

-

Measure the concentration of apoB in the collected medium using a specific ELISA kit.

-

-

Data Analysis: Normalize the amount of secreted triglycerides and apoB to the total cellular protein content. Plot the percentage of inhibition of secretion against the logarithm of the this compound concentration to calculate the IC50 value.

Visualizations

MTP Inhibition and its Effect on Lipoprotein Assembly

The following diagram illustrates the central role of MTP in the assembly of very-low-density lipoproteins (VLDL) in the liver and how this compound intervenes in this process.

Caption: MTP-mediated assembly of VLDL and its inhibition by this compound.

Experimental Workflow for In Vitro MTP Inhibition Assay

This diagram outlines the key steps in determining the IC50 of this compound using a fluorescence-based in vitro assay.

Caption: Workflow for determining MTP inhibition by this compound in vitro.

References

- 1. A simple, rapid, and sensitive fluorescence assay for microsomal triglyceride transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans. | Sigma-Aldrich [sigmaaldrich.com]

- 3. Microsomal triglyceride transfer protein (MTP) regulation in HepG2 cells: insulin negatively regulates MTP gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of CP-346086 in Hyperlipidemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the bloodstream, is a major risk factor for cardiovascular disease. CP-346086 is a potent, orally active small molecule inhibitor of the microsomal triglyceride transfer protein (MTP). MTP plays a crucial role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. By inhibiting MTP, this compound effectively reduces the production and secretion of these lipoproteins, leading to a significant decrease in plasma levels of total cholesterol, LDL cholesterol, and triglycerides. This technical guide provides an in-depth overview of the preclinical and clinical data on this compound, detailing its mechanism of action, efficacy, and the experimental protocols used in its evaluation.

Introduction

The management of hyperlipidemia is a cornerstone of cardiovascular disease prevention. While statins are the first-line therapy, a significant number of patients do not reach their lipid-lowering goals or are intolerant to statin therapy. This necessitates the development of novel therapeutic agents with different mechanisms of action. Microsomal triglyceride transfer protein (MTP) has emerged as a key therapeutic target for hyperlipidemia. MTP is an intracellular lipid transfer protein located in the endoplasmic reticulum of hepatocytes and enterocytes. It is essential for the assembly of apoB-containing lipoproteins by facilitating the lipidation of the nascent apoB polypeptide. Genetic deficiencies in MTP lead to abetalipoproteinemia, a condition characterized by the near absence of apoB-containing lipoproteins in the plasma.

This compound was developed as a potent and selective inhibitor of MTP. This document summarizes the key findings related to its potential as a therapeutic agent for hyperlipidemia, presenting quantitative data in structured tables, detailing experimental methodologies, and providing visual representations of its mechanism and experimental workflows.

Mechanism of Action

This compound exerts its lipid-lowering effects by directly inhibiting the activity of microsomal triglyceride transfer protein (MTP). This inhibition disrupts the assembly and secretion of apoB-containing lipoproteins from the liver and intestine.

Quantitative Data

The efficacy of this compound has been demonstrated in a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of this compound

| Parameter | System | Value | Reference |

| MTP Inhibition IC50 | Human and Rodent MTP | 2.0 nM | [1][2][3][4][5] |

| ApoB Secretion Inhibition IC50 | Hep-G2 Cells | 2.6 nM | |

| Triglyceride Secretion Inhibition IC50 | Hep-G2 Cells | 2.6 nM |

Table 2: Preclinical In Vivo Efficacy of this compound in Rodents

| Species | Dosing | % Reduction in Total Cholesterol | % Reduction in VLDL Cholesterol | % Reduction in LDL Cholesterol | % Reduction in Triglycerides | Reference |

| Mice | 10 mg/kg/day for 2 weeks | 23% | 33% | 75% | 62% | |

| Rats | 1.3 mg/kg (single dose) | - | - | - | 30% (ED30) |

Table 3: Clinical Efficacy of this compound in Healthy Human Volunteers

| Dosing | % Reduction in VLDL Cholesterol | % Reduction in Triglycerides | Reference |

| 3 mg (single dose, ED50) | 87% (maximal inhibition at 100 mg) | - | |

| 10 mg (single dose, ED50) | - | 66% (maximal inhibition at 100 mg) | |

| 30 mg/day for 2 weeks | - | 75% |

Table 4: Clinical Efficacy of this compound on Cholesterol in Healthy Human Volunteers (2-week treatment, 30 mg/day)

| Parameter | % Reduction from Baseline | Reference |

| Total Cholesterol | 47% | |

| LDL Cholesterol | 72% |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to evaluate this compound.

Microsomal Triglyceride Transfer Protein (MTP) Activity Assay

This assay is designed to measure the in vitro inhibitory activity of this compound on MTP.

Principle: A fluorescence-based assay is used to measure the transfer of a fluorescently labeled lipid substrate from donor to acceptor vesicles, a process catalyzed by MTP. Inhibition of this transfer results in a decreased fluorescence signal.

Materials:

-

Purified human or rodent MTP

-

Donor vesicles containing a quenched fluorescent lipid (e.g., NBD-triolein)

-

Acceptor vesicles (e.g., unilamellar phosphatidylcholine vesicles)

-

Assay buffer (e.g., Tris-HCl buffer with BSA)

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, donor vesicles, and acceptor vesicles to each well.

-

Add the diluted this compound or vehicle control to the respective wells.

-

Initiate the reaction by adding purified MTP to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 465 nm excitation and 535 nm emission for NBD).

-

Calculate the percent inhibition of MTP activity for each concentration of this compound and determine the IC50 value.

References

- 1. researchgate.net [researchgate.net]

- 2. New approaches to target microsomal triglyceride transfer protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. roarbiomedical.com [roarbiomedical.com]

- 4. Microsomal Triglyceride Transfer Protein Inhibition Induces Endoplasmic Reticulum Stress and Increases Gene Transcription via Ire1α/cJun to Enhance Plasma ALT/AST - PMC [pmc.ncbi.nlm.nih.gov]

- 5. roarbiomedical.com [roarbiomedical.com]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of CP-346086 in Mice

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies in mice to evaluate the efficacy and mechanism of action of CP-346086, a potent inhibitor of the microsomal triglyceride transfer protein (MTP).

Introduction

This compound is a small molecule inhibitor of the microsomal triglyceride transfer protein (MTP), a key intracellular lipid transfer protein essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. By inhibiting MTP, this compound effectively reduces the secretion of these lipoproteins, leading to a significant decrease in plasma levels of triglycerides and cholesterol.[1][2] These characteristics make it a subject of interest for studies on hyperlipidemia and related metabolic disorders. In vivo studies in mice are crucial for elucidating its pharmacological effects, pharmacokinetic profile, and potential side effects, such as hepatic steatosis.

Data Presentation

Table 1: In Vivo Efficacy of this compound on Plasma Lipids in Mice

| Parameter | Treatment Group | Dosage | Duration | % Reduction (relative to control) | Reference |

| Plasma Triglycerides | Mice | 1.3 mg/kg (single dose, oral) | 2 hours | 30% (ED30) | [1][2] |

| Total Cholesterol | Mice | 10 mg/kg/day (oral) | 2 weeks | 23% | [1] |

| VLDL Cholesterol | Mice | 10 mg/kg/day (oral) | 2 weeks | 33% | |

| LDL Cholesterol | Mice | 10 mg/kg/day (oral) | 2 weeks | 75% | |

| Plasma Triglycerides | Mice | 10 mg/kg/day (oral) | 2 weeks | 62% |

ED30: Dose effective in producing a 30% reduction.

Table 2: Effects of MTP Inhibition on Hepatic and Intestinal Triglycerides

| Tissue | Condition | Observation | Reference |

| Liver & Intestine | This compound administered with food | Increased triglyceride levels | |

| Liver | This compound administered away from meals | Increased triglyceride levels | |

| Intestine | This compound administered away from meals | No significant change in triglyceride levels |

Experimental Protocols

Protocol 1: Evaluation of Lipid-Lowering Efficacy of this compound in a Diet-Induced Obesity Mouse Model

1. Animal Model:

-

Species and Strain: Male C57BL/6J mice, 8 weeks of age.

-

Housing: House mice in a temperature- and light-controlled environment with ad libitum access to food and water.

-

Acclimatization: Allow a one-week acclimatization period before the start of the experiment.

-

Diet: Feed mice a high-fat "Western" diet (e.g., 40-60% of calories from fat) for 8-12 weeks to induce a hyperlipidemic phenotype.

2. This compound Formulation and Administration:

-

Formulation: Prepare a suspension of this compound in a suitable vehicle, such as 0.5% methylcellulose or a mixture of DMSO and corn oil. The final concentration should be calculated based on the desired dosage and a dosing volume of 5-10 mL/kg body weight.

-

Administration: Administer this compound or vehicle control orally via gavage once daily for the desired treatment duration (e.g., 2-4 weeks).

3. Experimental Groups:

-

Group 1 (Control): High-fat diet + Vehicle.

-

Group 2 (Treatment): High-fat diet + this compound (e.g., 10 mg/kg).

4. Sample Collection and Analysis:

-

Blood Collection: Collect blood samples via tail vein or retro-orbital sinus at baseline and at the end of the treatment period. For terminal studies, blood can be collected via cardiac puncture. Collect blood into EDTA-coated tubes and centrifuge to obtain plasma.

-

Plasma Lipid Analysis: Measure plasma levels of total cholesterol, triglycerides, VLDL, and LDL using commercially available enzymatic kits.

-

Tissue Collection: At the end of the study, euthanize mice and collect liver and intestinal tissues.

-

Liver and Intestinal Triglyceride Analysis: Homogenize a portion of the liver and intestine and extract lipids using a suitable method (e.g., Folch method). Measure triglyceride content using a commercial kit.

Protocol 2: Assessment of MTP Inhibition-Induced Endoplasmic Reticulum (ER) Stress

1. Animal Model and Treatment:

-

Follow the animal model and treatment procedures as described in Protocol 1.

2. Sample Collection and Processing:

-

At the end of the treatment period, euthanize mice and perfuse the liver with ice-cold PBS.

-

Excise the liver and immediately snap-freeze portions in liquid nitrogen for subsequent molecular analysis.

3. Analysis of ER Stress Markers:

-

Western Blotting: Prepare liver lysates and perform Western blot analysis for key ER stress proteins, including phosphorylated IRE1α (p-IRE1α), phosphorylated PERK (p-PERK), BiP (GRP78), and CHOP.

-

Quantitative RT-PCR: Extract total RNA from liver tissue and perform quantitative real-time PCR to measure the mRNA expression levels of ER stress-related genes such as Xbp1s, Atf4, and Chop.

Mandatory Visualization

Caption: Signaling pathway of this compound action.

Caption: Experimental workflow for in vivo this compound studies.

References

- 1. Microsomal Triglyceride Transfer Protein Inhibition Induces Endoplasmic Reticulum Stress and Increases Gene Transcription via Ire1α/cJun to Enhance Plasma ALT/AST - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for CP-346086 in HepG2 Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-346086 is a potent and selective inhibitor of the microsomal triglyceride transfer protein (MTP). MTP plays a crucial role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and chylomicrons, in the liver and intestine, respectively. In the context of liver research, the human hepatoma cell line HepG2 is a widely used in vitro model as it retains many of the metabolic functions of primary hepatocytes, including the synthesis and secretion of lipoproteins.

These application notes provide detailed protocols for utilizing this compound in HepG2 cell culture experiments to investigate its effects on lipoprotein secretion, lipid accumulation, cell viability, and gene expression.

Mechanism of Action

This compound exerts its effects by directly inhibiting the lipid transfer activity of MTP in the endoplasmic reticulum. This inhibition prevents the loading of triglycerides and other neutral lipids onto the nascent apoB polypeptide, a critical step for the formation of mature VLDL particles. Consequently, the secretion of apoB and triglycerides from hepatocytes is significantly reduced. In HepG2 cells, this compound has been shown to inhibit both apoB and triglyceride secretion with a half-maximal inhibitory concentration (IC50) of 2.6 nM, without affecting lipid synthesis itself[1].

Figure 1: Mechanism of action of this compound in inhibiting VLDL assembly.

Data Presentation

The following tables summarize the known quantitative effects of this compound and provide a template for dose-response studies in HepG2 cells.

Table 1: Inhibitory Activity of this compound in HepG2 Cells

| Parameter | IC50 Value | Reference |

| Apolipoprotein B (apoB) Secretion | 2.6 nM | [1] |

| Triglyceride (TG) Secretion | 2.6 nM | [1] |

Table 2: Template for Dose-Response Analysis of this compound in HepG2 Cells

| This compound Conc. (nM) | % Inhibition of apoB Secretion (mean ± SD) | % Inhibition of TG Secretion (mean ± SD) | % Cell Viability (mean ± SD) | Relative Lipid Droplet Accumulation (fold change ± SD) |

| 0 (Vehicle Control) | 0 | 0 | 100 | 1.0 |

| 0.1 | ||||

| 1 | ||||

| 10 | ||||

| 100 | ||||

| 1000 |

Experimental Protocols

Figure 2: General experimental workflow for studying this compound effects in HepG2 cells.

Cell Culture and Treatment

-

Cell Line: HepG2 (human hepatoma)

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Seeding Density: Seed HepG2 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) to reach 70-80% confluency at the time of treatment.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

-

Treatment: Replace the culture medium with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO). Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with specific assays.

Cell Viability Assay (MTT Protocol)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

-

Procedure:

-

Seed HepG2 cells in a 96-well plate and treat with this compound as described above.

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express cell viability as a percentage relative to the vehicle-treated control cells.

-

Apolipoprotein B (ApoB) and Triglyceride (TG) Secretion Assays

-

Procedure:

-

Plate HepG2 cells and treat with this compound in serum-free medium for the desired time.

-

Collect the culture medium from each well.

-

Centrifuge the collected medium to remove any detached cells or debris.

-

ApoB Measurement: Quantify the amount of secreted apoB in the supernatant using a human apoB-specific ELISA kit according to the manufacturer's instructions.

-

Triglyceride Measurement: Measure the triglyceride concentration in the supernatant using a commercially available triglyceride quantification kit.

-

Normalize the secreted apoB and triglyceride levels to the total cellular protein content in the corresponding well.

-

Lipid Droplet Staining and Quantification (BODIPY 493/503 Protocol)

This method allows for the visualization and quantification of neutral lipid accumulation within the cells.

-

Materials:

-

BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO).

-

Hoechst 33342 or DAPI for nuclear counterstaining.

-

Phosphate-Buffered Saline (PBS).

-

4% Paraformaldehyde (PFA) in PBS for cell fixation.

-

-

Procedure:

-

Seed HepG2 cells on glass coverslips in a multi-well plate or in an imaging-compatible plate.

-

Treat the cells with this compound as described.

-

After treatment, wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Prepare a working solution of BODIPY 493/503 (e.g., 1 µg/mL in PBS) and Hoechst 33342 (e.g., 1 µg/mL in PBS).

-

Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS.

-